5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

BTK inhibitor synthesis Palladium-free coupling Ibrutinib preparation

Key protected pyrazole for constructing ibrutinib via a palladium-free, six-step route (32.7% overall yield). The N1-tosyl group enables selective deprotection, enhances crystallinity, and directs regioselective pyrazolo[1,5-a]pyrimidine annulation — properties inaccessible with unprotected or N-alkyl analogs. The orthogonal 5-amino (nucleophilic) and 4-cyano (electrophilic) handles support tandem heterocycle synthesis for kinase inhibitor and anticancer agent discovery. Also serves as a precursor for insecticidal N1-aryl pyrazole-4-carbonitriles via tosyl removal and N-arylation.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29g/mol
CAS No. 106368-34-7
Cat. No. B352132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile
CAS106368-34-7
Molecular FormulaC11H10N4O2S
Molecular Weight262.29g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3
InChIKeyIOVAWZLOAGNYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS 106368-34-7): Technical Baseline for Sourcing and Application Selection


5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS 106368-34-7, molecular formula C₁₁H₁₀N₄O₂S, molecular weight 262.29 g/mol) is a densely functionalized heterocyclic building block belonging to the pyrazole family, featuring a primary amino group at the 5-position, a cyano group at the 4-position, and a p-toluenesulfonyl (tosyl) protecting group at the N1 position [1]. The compound serves primarily as a synthetic intermediate in the construction of fused pyrazolo-heterocycles—particularly pyrazolo[1,5-a]pyrimidines used as kinase inhibitors and anticancer agents—and as a key precursor in the preparation of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib [2]. Commercial availability typically ranges from 95% to 98% purity .

Why 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile Cannot Be Replaced by Generic Pyrazole-4-carbonitrile Analogs


Generic substitution of 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile with simpler pyrazole-4-carbonitrile analogs (e.g., 1H-pyrazole-4-carbonitrile, CAS 31108-57-3; 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS 5334-41-8; or 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) fundamentally alters the compound's synthetic trajectory and final product profile. The N1-tosyl group confers three non-interchangeable properties: it serves as a robust protecting group that can be selectively cleaved under basic conditions to yield the free 1H-pyrazole for subsequent N-functionalization, it provides enhanced crystallinity and handling characteristics for intermediate isolation compared to alkyl or aryl N1-substituted analogs, and it modulates the electronic environment of the pyrazole ring to enable specific regioselective cyclization pathways (e.g., toward pyrazolo[1,5-a]pyrimidines) that are inaccessible or proceed with significantly lower yield with N1-unprotected or N1-alkyl counterparts [1]. The combined 5-amino and 4-cyano functional groups further provide orthogonal nucleophilic handles for tandem annulation reactions that cannot be recapitulated by analogs lacking either group .

Quantitative Differentiation Evidence for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS 106368-34-7)


Synthetic Route Yield Comparison: Target Compound as Intermediate in Ibrutinib Synthesis

The target compound, 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile, serves as a critical intermediate in a newly reported palladium-free synthetic route to ibrutinib, achieving a six-step overall yield of 32.7% [1]. This compares favorably to traditional palladium-catalyzed routes that require expensive catalysts and rigorous exclusion of air and moisture [1]. The synthetic strategy proceeds via a facile method for preparing 5-amino-1H-pyrazole-4-carbonitriles from N-tosylhydrazones with broad substrate compatibility, enabling efficient preparation of diverse derivatives [2].

BTK inhibitor synthesis Palladium-free coupling Ibrutinib preparation

Comparative Insecticidal Activity of N1-Aryl Pyrazole-4-carbonitrile Analogs

In a head-to-head assessment of insecticidal activity against Tuta absoluta larvae (a major agricultural pest), 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (compound 3c) exhibited 75% mortality after 48 hours, compared to 60% mortality for 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl)-1H-pyrazole-4-carbonitrile (compound 3b), and 100% mortality for the commercial insecticide fipronil (positive control) [1]. While the target compound 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile was not directly tested in this study, its structural position as the tosyl-protected precursor to these active N1-aryl pyrazoles establishes its value as the essential building block for generating insecticidal analogs [1].

Insecticidal activity Tuta absoluta Agrochemical intermediate

Antiproliferative Activity of Pyrazole-Tosylamide Derivatives in Cancer Cell Lines

A series of carbonitrile-substituted pyrazole-tosyl amide derivatives—structurally related to the target compound—were evaluated for antiproliferative activity against multiple cancer cell lines (MDA-MB-231, MCF-7, HepG2, PC-3, A549) via MTT assay. Compounds 9d, 9e, and 9f demonstrated IC₅₀ values <10 μM against both MDA-MB-231 and MCF-7 breast cancer cells [1]. ELISA assays confirmed that these compounds significantly inhibited the anti-apoptotic protein BCL-2 and increased the activity of apoptotic protein Caspase-3, with molecular docking validating high binding affinity toward the active sites of both proteins [1].

Apoptosis induction BCL-2 inhibition Breast cancer

Regioselectivity Divergence: Corrected Structural Assignment of Pyrazole vs. Triazole Products

In a critical correction to previously reported work, researchers demonstrated that the reaction of N-tosylhydrazones with malononitrile produces 5-amino-4-carbonitrile-1H-pyrazoles rather than the previously assumed 1,2,4-triazoles [1]. The corrected structure was unambiguously confirmed by single-crystal X-ray analysis, which showed that compound x (5-amino-3-phenyl-4-carbonitrile-1H-pyrazole) was obtained in 21% yield under the original conditions [1]. This structural correction is essential for researchers sourcing building blocks for pyrazole-based libraries, as the misassignment would lead to incorrect synthetic planning.

Regioselective synthesis Structural misassignment X-ray crystallography

Purity Specification Consistency Across Commercial Suppliers

Analysis of commercial supplier data reveals a consistent purity specification for 5-amino-1-tosyl-1H-pyrazolo-4-carbonitrile across multiple vendors. BOC Sciences and AKSci both specify minimum purity of 95% , while Leyan (Shanghai Haohong) specifies 98% purity . This narrow 3-percentage-point purity range across suppliers provides procurement confidence in the compound's commercial quality baseline and facilitates reliable comparison between sourcing options.

Quality control Commercial sourcing Purity benchmark

Temperature-Controlled Divergent Synthesis of 1-Tosyl-1H-pyrazoles

A general temperature-controlled approach enables divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization without transition-metal catalysts or oxidants [1]. This methodology provides access to the 1-tosyl-1H-pyrazole scaffold—the core framework of the target compound—under mild, environmentally benign conditions, contrasting with traditional methods that may employ expensive transition metals or strong oxidants [1]. The absence of metal contamination is particularly relevant for pharmaceutical intermediates destined for later-stage clinical development.

Transition-metal-free synthesis Oxidant-free conditions Temperature control

High-Value Application Scenarios for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile (CAS 106368-34-7)


Palladium-Free Synthesis of Ibrutinib and BTK Inhibitor Analogs

Procure this compound as the key pyrazole building block for preparing ibrutinib via a palladium-free, six-step route achieving 32.7% overall yield [1]. This application scenario is particularly valuable for medicinal chemistry laboratories seeking to avoid palladium catalyst costs and contamination concerns while generating BTK inhibitor candidates. The tosyl group serves as a temporary protecting group that can be selectively removed to liberate the free 1H-pyrazole for subsequent N-alkylation with the appropriate piperidine pharmacophore.

Generation of N1-Aryl Pyrazole-4-carbonitrile Insecticidal Candidates

Use this compound as the protected precursor for generating diverse N1-aryl pyrazole-4-carbonitrile analogs with insecticidal activity against Tuta absoluta and related agricultural pests [1]. Following tosyl deprotection, the free 1H-pyrazole can be N-arylated with various aryl halides to produce analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (75% mortality at 48h) or halogenated variants, enabling structure-activity relationship (SAR) optimization for agrochemical development.

Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Employ the 5-amino-4-cyano functional array to access pyrazolo[1,5-a]pyrimidine scaffolds via annulation with 1,3-dielectrophiles [1]. The orthogonal reactivity of the 5-amino group (nucleophilic) and 4-cyano group (electrophilic after activation) enables regioselective construction of fused heterocycles that serve as kinase inhibitor cores. This application is particularly relevant for oncology drug discovery programs targeting ATP-binding pockets of protein kinases.

Preparation of BCL-2/Caspase-3 Modulating Pyrazole-Tosylamides

Utilize this building block for synthesizing carbonitrile-substituted pyrazole-tosylamide derivatives that demonstrate IC₅₀ <10 μM antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines with validated BCL-2 inhibition and Caspase-3 activation [1]. This application scenario supports oncology-focused medicinal chemistry programs developing apoptosis-inducing agents for cancer therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.